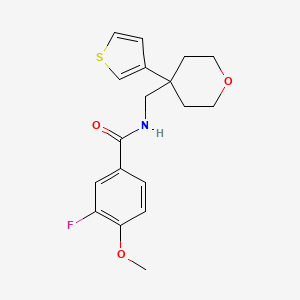
3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20FNO3S, with a molecular weight of approximately 335.41 g/mol. The structure includes a fluorine atom, a methoxy group, and a thiophene ring, contributing to its unique biological properties.
Antitumor Activity
Benzamide derivatives, including those with thiophene rings, have been studied for their antitumor properties. Research indicates that certain benzamide compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds containing heteroaryl groups have demonstrated activity against various cancer cell lines by interfering with cellular signaling pathways . The specific activity of this compound in this context remains to be explored.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures often act through:
- Inhibition of Enzymatic Activity : Many benzamide derivatives inhibit enzymes crucial for viral replication or cancer cell survival.
- Modulation of Protein Interactions : The presence of thiophene and other heteroatoms can enhance binding affinity to target proteins involved in disease processes.
Case Studies
- Antiviral Screening : A study evaluated the antiviral potential of various benzamide derivatives against HBV and found that modifications at the benzene ring significantly influenced activity. This suggests that 3-fluoro and methoxy substitutions could enhance or alter the biological activity of the compound .
- Antitumor Efficacy : Research on similar compounds has shown promising results in preclinical models where benzamide derivatives inhibited tumor growth in vitro and in vivo. These findings support further exploration into the antitumor potential of this compound .
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-22-16-3-2-13(10-15(16)19)17(21)20-12-18(5-7-23-8-6-18)14-4-9-24-11-14/h2-4,9-11H,5-8,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSNYLDWANZRAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













